molecular formula C9H8FN3 B1394186 4-fluoro-3-phenyl-1H-pyrazol-5-amine CAS No. 1246931-19-0

4-fluoro-3-phenyl-1H-pyrazol-5-amine

Cat. No. B1394186
M. Wt: 177.18 g/mol
InChI Key: NHMSDRGNEWRUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-phenyl-1H-pyrazol-5-amine, otherwise known as FPP, is an important organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has many advantages, such as its high solubility in water, its low toxicity, and its low cost. In addition, FPP has a wide range of potential applications in physiology, biochemistry, and drug development.

Scientific Research Applications

Antimicrobial Activity

4-fluoro-3-phenyl-1H-pyrazol-5-amine and its derivatives have been studied for their antimicrobial properties. For instance, derivatives synthesized by reacting N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl] methylene} substituted aniline with chloro acetyl chloride and thioglycolic acid exhibited good to excellent antibacterial activity compared to reference drugs. This suggests potential applications in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Reductive Amination Process

The compound has been used in the reductive amination of aldehydes and ketones, a process crucial in synthesizing secondary and tertiary amines. These amines are key components in various biologically active molecules and intermediates in producing pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

Synthesis of Pyrazolo[3,4-d]pyrimidines

4-fluoro-3-phenyl-1H-pyrazol-5-amine has been used in synthesizing fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, indicating its role in the development of novel organic compounds with potential applications in various fields (Eleev, Kutkin, & Zhidkov, 2015).

Heterocyclic Ketene Aminal Derivatives

This compound has been involved in the synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. These compounds are promising candidates for drug discovery, showcasing the importance of 4-fluoro-3-phenyl-1H-pyrazol-5-amine in pharmaceutical research (Yu et al., 2013).

Crystal Structures in Chemical Research

The compound has also been used in studies focusing on the crystal structures of pyrazoline derivatives. Such studies are crucial in understanding the physical and chemical properties of new materials (Loh et al., 2013).

properties

IUPAC Name

4-fluoro-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSDRGNEWRUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-phenyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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